molecular formula C12H9NO2S B041394 4-Nitrophenyl phenyl sulfide CAS No. 952-97-6

4-Nitrophenyl phenyl sulfide

Cat. No. B041394
Key on ui cas rn: 952-97-6
M. Wt: 231.27 g/mol
InChI Key: RJCBYBQJVXVVKB-UHFFFAOYSA-N
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Patent
US07579356B2

Procedure details

Nickel chloride hexahydrate (41 g, 172.5 mmol), then sodium borohydride (19.5 g, 0.516 mmol) were added to a solution of 4-nitrophenyl phenyl sulfide Compound 161a (20 g, 86.5 mmol) in a mixture of MeOH (200 mL) and THF (75 mL) at 0° C. under nitrogen over a period of 1 hr. The mixture was stirred for 30 mins at 0° C. and the reaction was quenched slowly with aqueous 10% NH4Cl, neutralized with ammonium hydroxide and partitioned between ethyl acetate and water. The organic layer was dried (Na2SO4), then filtered and the solvent evaporated in vacuo to yield 4-phenylsulfanyl-phenylamine Compound 161b (15.08 g, 87%), as a solid. MS (ES+) m/z 202.1 (M+H+). 1H NMR (400 MHz, CDCl3) δ 7.32-7.29 (2H, m), 7.22-7.18 (2H, m), 7.13-7.09 (3H, m), 6.68-6.66 (2H, m), 3.79 (2H, br s)
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
161a
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Nickel chloride hexahydrate
Quantity
41 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]1([S:9][C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>CO.C1COCC1.O.O.O.O.O.O.[Ni](Cl)Cl>[C:3]1([S:9][C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=2)[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)SC1=CC=C(C=C1)[N+](=O)[O-]
Name
161a
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Name
Nickel chloride hexahydrate
Quantity
41 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Ni](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 mins at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched slowly with aqueous 10% NH4Cl
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)SC1=CC=C(C=C1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 15.08 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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